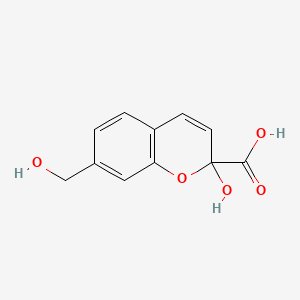![molecular formula C19H18N2O4 B14279820 N-{2-[(4-Methoxyphenyl)ethynyl]-5-nitrophenyl}-2-methylpropanamide CAS No. 149172-16-7](/img/structure/B14279820.png)
N-{2-[(4-Methoxyphenyl)ethynyl]-5-nitrophenyl}-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(4-Methoxyphenyl)ethynyl]-5-nitrophenyl}-2-methylpropanamide is an organic compound with a complex structure that includes aromatic rings, an ethynyl group, a nitro group, and an amide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-Methoxyphenyl)ethynyl]-5-nitrophenyl}-2-methylpropanamide typically involves multiple steps:
Formation of the Ethynyl Intermediate: The initial step involves the coupling of 4-methoxyphenylacetylene with a suitable halogenated aromatic compound under palladium-catalyzed cross-coupling conditions.
Nitration: The resulting intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Amidation: The final step involves the reaction of the nitro intermediate with 2-methylpropanoyl chloride in the presence of a base such as triethylamine to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and higher yields.
化学反応の分析
Types of Reactions
N-{2-[(4-Methoxyphenyl)ethynyl]-5-nitrophenyl}-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form diketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or ozone in the presence of a solvent like acetone.
Reduction: Hydrogen gas over palladium on carbon or iron powder in acetic acid.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of halogen or sulfonyl groups on the aromatic rings.
科学的研究の応用
N-{2-[(4-Methoxyphenyl)ethynyl]-5-nitrophenyl}-2-methylpropanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
作用機序
The mechanism of action of N-{2-[(4-Methoxyphenyl)ethynyl]-5-nitrophenyl}-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl and nitro groups play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound’s structure allows it to fit into the binding pockets of these targets, thereby exerting its effects.
類似化合物との比較
Similar Compounds
N-{2-[(4-Methoxyphenyl)ethynyl]-5-aminophenyl}-2-methylpropanamide: Similar structure but with an amino group instead of a nitro group.
N-{2-[(4-Methoxyphenyl)ethynyl]-5-chlorophenyl}-2-methylpropanamide: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness
N-{2-[(4-Methoxyphenyl)ethynyl]-5-nitrophenyl}-2-methylpropanamide is unique due to the presence of both the ethynyl and nitro groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
特性
CAS番号 |
149172-16-7 |
|---|---|
分子式 |
C19H18N2O4 |
分子量 |
338.4 g/mol |
IUPAC名 |
N-[2-[2-(4-methoxyphenyl)ethynyl]-5-nitrophenyl]-2-methylpropanamide |
InChI |
InChI=1S/C19H18N2O4/c1-13(2)19(22)20-18-12-16(21(23)24)9-8-15(18)7-4-14-5-10-17(25-3)11-6-14/h5-6,8-13H,1-3H3,(H,20,22) |
InChIキー |
UYFDCXWTGONMNN-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])C#CC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


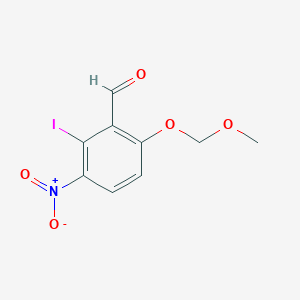
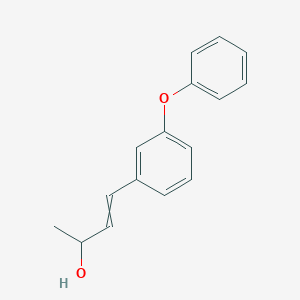
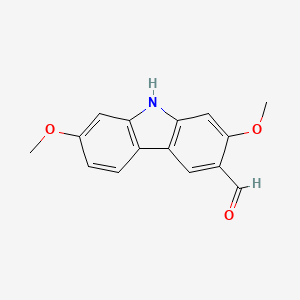
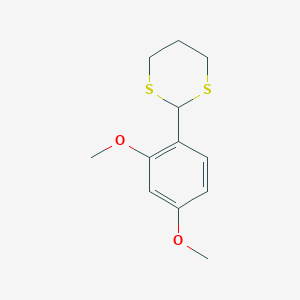
![4-Thiazolidinone, 3-amino-5-[(4-methylphenyl)methylene]-2-thioxo-](/img/structure/B14279772.png)


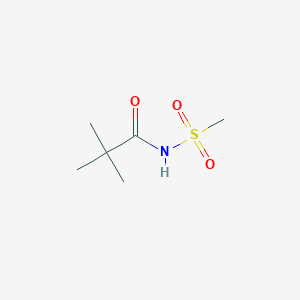
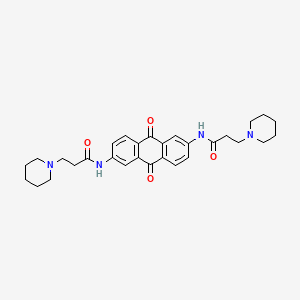
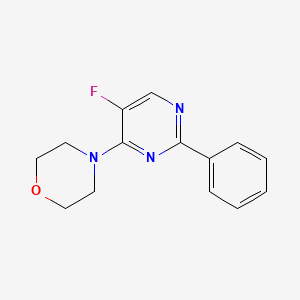

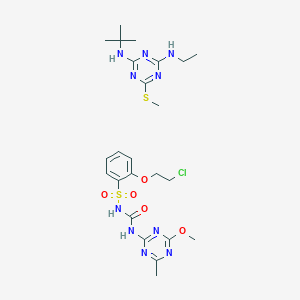
![2,7-Bis[(4-hydroxyphenyl)methylidene]cycloheptan-1-one](/img/structure/B14279839.png)
